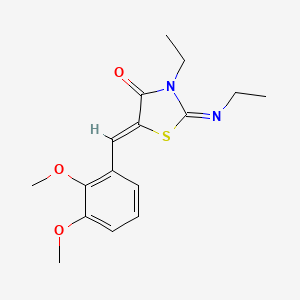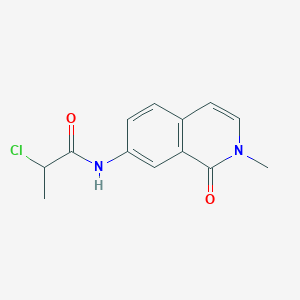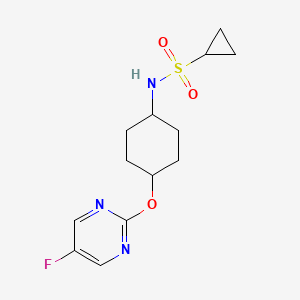![molecular formula C20H17N5O2S B2573272 4-Oxo-4-phenyl-N-((6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamid CAS No. 1903152-05-5](/img/structure/B2573272.png)
4-Oxo-4-phenyl-N-((6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound combines several functional groups, including a thiophene ring, a triazolopyridazine moiety, and an amide bond, making it a versatile candidate for research and development.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, the compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it suitable for click chemistry and other coupling reactions.
Biology
Biologically, this compound could act as a potential inhibitor for certain enzymes or as a ligand for receptor studies. Its interaction with biological macromolecules can be explored for therapeutic uses.
Medicine
In medicine, its potential as a drug candidate can be evaluated. Given its structure, it might exhibit bioactivity against specific targets, such as cancer cells or pathogens.
Industry
Industrially, it can be used in the development of advanced materials, such as polymers and coatings, due to its unique functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide typically involves multiple steps, starting from readily available precursors. A common route might include:
Formation of the Triazolopyridazine Core: : This step involves the cyclization of a pyridazine derivative with a thiophene-containing hydrazine under reflux conditions.
Introduction of the Phenyl Group: : Through Friedel-Crafts acylation, the phenyl group is introduced onto the triazolopyridazine core.
Amidation Reaction: : The final step involves the reaction of the intermediate with an appropriate amine under dehydration conditions to form the amide bond.
Industrial Production Methods
On an industrial scale, the synthesis can be streamlined by optimizing reaction conditions, such as temperature, pressure, and catalyst choice. High-throughput techniques and automated synthesis platforms can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
The compound 4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide can undergo various types of chemical reactions:
Oxidation: : Can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at positions activated by the triazolopyridazine ring.
Common Reagents and Conditions
Reagents such as Grignard reagents, organolithiums, and transition-metal catalysts can be employed to facilitate these reactions under controlled conditions. Solvents like dichloromethane, ethanol, or dimethylformamide are often used.
Major Products
The primary products from these reactions are modified analogs of the original compound, which may have variations in functional groups and enhanced properties for specific applications.
Wirkmechanismus
The mechanism of action of 4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide involves its interaction with molecular targets, potentially inhibiting enzymatic activity or binding to specific receptors. The triazolopyridazine core may play a critical role in this interaction, affecting the compound's affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
When compared to similar compounds, such as other triazolopyridazines or thiophene derivatives, 4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide stands out due to its unique combination of functional groups, offering distinct reactivity and application potential.
List of Similar Compounds
4-phenyl-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one
6-(thiophen-3-yl)-1,2,4-triazolo[4,3-b]pyridazine
4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide
These similar compounds share structural features but differ in specific functional groups, influencing their chemical and biological properties.
Eigenschaften
IUPAC Name |
4-oxo-4-phenyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-17(14-4-2-1-3-5-14)7-9-20(27)21-12-19-23-22-18-8-6-16(24-25(18)19)15-10-11-28-13-15/h1-6,8,10-11,13H,7,9,12H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDIAFLBVQPESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
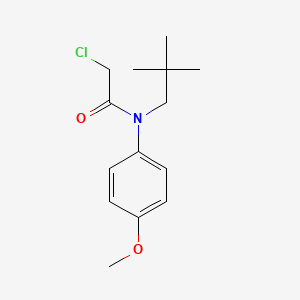
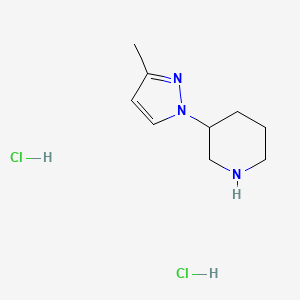
![2-Methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2573195.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2573198.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2573201.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2573203.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2573204.png)
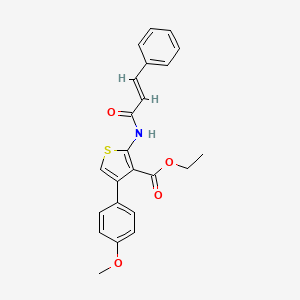
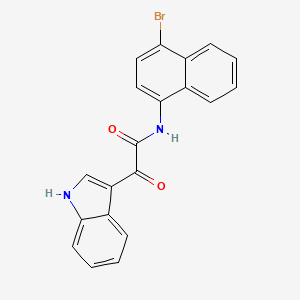
![2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2573209.png)
